![molecular formula C9H9NO2 B1296440 3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 703-51-5](/img/structure/B1296440.png)
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
概要
説明
Synthesis Analysis
The synthesis of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves several steps . Unfortunately, the specific details of the synthesis process were not found in the search results.Molecular Structure Analysis
The molecular formula of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) . The compound has a molecular weight of 163.18 g/mol .Physical And Chemical Properties Analysis
3,4-dihydro-1,4-benzoxazepin-5(2H)-one has a molecular weight of 163.17 g/mol . It has a topological polar surface area of 38.3 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 163.063328530 g/mol .科学的研究の応用
Inhibitors of Aldosterone Synthase
This compound has been used in the design of inhibitors for aldosterone synthase . Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone that can cause various severe diseases, including congestive heart failure and chronic kidney disease . A series of pyridyl substituted 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones were designed as inhibitors of aldosterone synthase . Six compounds distinguished themselves with potent inhibition and high selectivity .
Antibacterial Agents
Another application of this compound is in the synthesis of antibacterial agents . The compound has been used to synthesize two new oxepine-derivatives from a Bicyclo[6.1.0]-alkyne analog . These derivatives have shown to decrease the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQHXRVPDLTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321187 | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
CAS RN |
703-51-5 | |
Record name | 703-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives interesting for anti-cancer research?
A1: Research has shown that derivatives of this compound can act as potent and selective inhibitors of specific protein kinases. One example is TNIK (Traf2- and Nck-interacting protein kinase), a downstream signal protein in the Wnt/β-catenin pathway often dysregulated in colorectal cancer (CRC) []. By inhibiting TNIK, these compounds demonstrate anti-cancer effects by suppressing CRC cell proliferation and migration in vitro and in vivo []. Another example is the inhibition of WDR5, a key protein involved in the regulation of gene expression and a potential target for various cancers [].
Q2: How does the structure of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one influence its activity against targets like TNIK?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the core structure affect its interaction with target proteins. For example, research on TNIK inhibitors revealed that modifications at specific positions of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold significantly influence its potency and selectivity against TNIK []. This highlights the importance of SAR analysis in optimizing the compound's structure for enhanced target engagement and therapeutic potential.
Q3: Beyond cancer, are there other therapeutic areas where 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives show promise?
A3: Yes, research suggests potential in treating glaucoma. Studies have explored 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as potential inhibitors of ROCK (Rho-associated protein kinase), a target for glaucoma treatment []. This indicates the scaffold's versatility in targeting different disease pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。